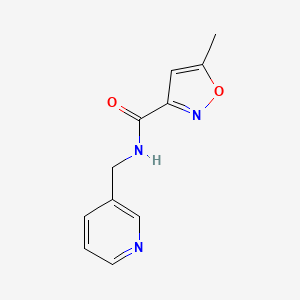

5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with substitutions that may relate to the target compound, often involves strategies such as one-pot synthesis, cycloaddition reactions, and the use of enaminones as precursors. Martins et al. (2002) discuss the one-pot synthesis of 3-methylisoxazole-5-carboxamides, a process potentially relevant to synthesizing the target compound by modifying the N-substituents and reaction conditions (Martins et al., 2002). Additionally, Ruano et al. (2005) describe the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, indicating methods for introducing pyridine groups into the isoxazole framework (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Structural analysis of isoxazole derivatives, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the identity and purity of synthesized compounds. Anuradha et al. (2014) report on the crystal structure of an isoxazole derivative, providing insight into the molecular arrangements and interactions that could be analogous to those in the target compound (Anuradha et al., 2014).

Chemical Reactions and Properties

Isoxazole derivatives engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under catalytic conditions. Liu et al. (2019) discuss an iron-catalyzed transfer hydrogenation in aged N-methyl-2-pyrrolidone for reductive ring-opening of isoxazoles, a reaction type that might be applicable to modifying the target compound (Liu et al., 2019).

作用機序

Target of Action

The primary target of 5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is the HIV-1 regulatory factors Tat and Rev . These factors play a crucial role in the replication of HIV-1, making them key targets for antiviral therapies .

Mode of Action

The compound interacts with its targets by suppressing the accumulation of Tat and Rev proteins .

Biochemical Pathways

The compound affects the RNA processing pathways of HIV-1 . By suppressing the accumulation of Tat and Rev, it disrupts the controlled processing of HIV-1 RNA, which is critical for the virus’s replication . The downstream effects of this disruption include reduced expression of HIV-1 Gag and Env and altered accumulation of viral RNAs .

Result of Action

The primary result of the compound’s action is a significant reduction in HIV-1 replication . This is achieved through the suppression of key HIV-1 regulatory factors and disruption of RNA processing, leading to decreased virus gene expression .

特性

IUPAC Name |

5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(14-16-8)11(15)13-7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOGKQEXYNLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)

![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)

![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)

![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)

![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)